molecular formula C17H20N2O3S2 B2822753 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396808-54-0

2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone

Cat. No.: B2822753
CAS No.: 1396808-54-0
M. Wt: 364.48
InChI Key: RSHMUTUPJDYKCM-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a complex organic compound that features a benzothiazole moiety and a spirocyclic structure. Benzothiazole derivatives are known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3One common method involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring . The spirocyclic structure can be introduced through a series of nucleophilic substitution reactions, often using spirocyclic amines and appropriate electrophiles under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated benzothiazole derivatives

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antitumor effects . The spirocyclic structure can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone stands out due to its unique combination of a benzothiazole moiety and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a benzothiazole moiety , which is often associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Molecular Formula C16H20N2O3S2
Molecular Weight 452.35 g/mol
CAS Number 1396808-54-0

Anticancer Activity

Research has shown that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For example, studies on related benzothiazole derivatives have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including HepG2 (human liver cancer), A549 (lung cancer), and SW620 (colon cancer) cells.

In particular, compound 7e , a derivative closely related to our target compound, exhibited potent anticancer activity with IC50 values as low as 1.2 nM against SKRB-3 cells and 48 nM against HepG2 cells . The mechanism of action appears to involve apoptosis induction in cancer cells, highlighting the potential of benzothiazole derivatives as effective anticancer agents.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Benzothiazole derivatives have been reported to possess activity against various bacterial strains, including Gram-negative bacteria like Pseudomonas aeruginosa. Compounds similar to our target have shown promising results as quorum sensing inhibitors without affecting bacterial growth directly .

The precise mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Quorum Sensing Modulation : In microbial contexts, it may interfere with bacterial communication systems critical for virulence and biofilm formation.

Case Studies and Experimental Findings

Several studies have explored the biological activities associated with benzothiazole derivatives:

  • Anticancer Studies :
    • A series of benzothiazole derivatives were synthesized and tested against multiple cancer cell lines with significant findings indicating that certain derivatives could inhibit tumor growth effectively .
    • Flow cytometry analyses revealed that specific compounds could induce apoptosis in HepG2 cells at varying concentrations .
  • Antimicrobial Studies :
    • A library of benzothiazole derivatives was screened for quorum sensing inhibition in Pseudomonas aeruginosa, revealing several compounds that effectively inhibited biofilm formation .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-16(2)21-10-17(11-22-16)8-19(9-17)14(20)7-23-15-18-12-5-3-4-6-13(12)24-15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHMUTUPJDYKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CSC3=NC4=CC=CC=C4S3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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